(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal
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Overview
Description
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal is a synthetic organic compound characterized by the presence of amino, hydroxyphenoxy, and diiodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal typically involves multi-step organic reactions. One common approach is the iodination of a precursor compound followed by the introduction of the amino and hydroxyphenoxy groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet the quality standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyphenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diiodophenyl oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between proteins and small molecules. Its diiodophenyl groups make it suitable for use in radiolabeling experiments, aiding in the visualization of biological processes.
Medicine
In medicine, this compound has potential applications as a diagnostic agent due to its radiolabeling capabilities. It may also be explored for its therapeutic properties, particularly in targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal involves its interaction with specific molecular targets. The amino and hydroxyphenoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The diiodophenyl groups may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(diiodoamino)-3-[4-(4-hydroxyphenoxy)phenyl]-2,3-diiodopropanoic acid
- 4-[(2S)-3-cyclohexyl-1-oxo-1-(2-thiazolylamino)propan-2-yl]-N-(4-methoxyphenyl)-3-oxo-1-piperazinecarboxamide
Uniqueness
Compared to similar compounds, (2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal stands out due to its specific combination of functional groups
Properties
Molecular Formula |
C15H13I2NO3 |
---|---|
Molecular Weight |
509.08 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanal |
InChI |
InChI=1S/C15H13I2NO3/c16-13-6-9(5-10(18)8-19)7-14(17)15(13)21-12-3-1-11(20)2-4-12/h1-4,6-8,10,20H,5,18H2/t10-/m0/s1 |
InChI Key |
UYEQBINQDAPKHN-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](C=O)N)I |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C=O)N)I |
Origin of Product |
United States |
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